molecular formula C21H24N2O3S B12193691 2-ethoxy-4-methyl-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide

2-ethoxy-4-methyl-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B12193691
M. Wt: 384.5 g/mol
InChI Key: BABXGALUVXFVBW-UHFFFAOYSA-N
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Description

2-ethoxy-4-methyl-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a quinoline moiety, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-methyl-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base.

    Substitution Reactions: The ethoxy, methyl, and isopropyl groups can be introduced through various substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed for large-scale synthesis to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. The quinoline moiety may interact with DNA or other cellular components, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Quinoline: A basic structure found in many biologically active compounds.

    Ethoxysulfuron: A herbicide with a similar sulfonamide group.

Uniqueness

2-ethoxy-4-methyl-5-(propan-2-yl)-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to its combination of a quinoline moiety with a sulfonamide group, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

2-ethoxy-4-methyl-5-propan-2-yl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C21H24N2O3S/c1-5-26-20-10-15(4)18(14(2)3)12-21(20)27(24,25)23-17-11-16-8-6-7-9-19(16)22-13-17/h6-14,23H,5H2,1-4H3

InChI Key

BABXGALUVXFVBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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